![molecular formula C6H13ClFN B8234447 (3S)-3-(fluoromethyl)piperidine;hydrochloride](/img/structure/B8234447.png)
(3S)-3-(fluoromethyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(fluoromethyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(fluoromethyl)piperidine;hydrochloride typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluoromethyl group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(fluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Drug Design : The piperidine structure is prevalent in many pharmacologically active compounds, allowing (3S)-3-(fluoromethyl)piperidine;hydrochloride to serve as a precursor in the synthesis of potential drug candidates.
- Biological Activity : The fluoromethyl group enhances the compound's interaction with biological targets, improving its efficacy in pharmacological contexts.
Case Studies:
- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that modifications to the piperidine ring can lead to compounds with enhanced apoptosis induction in tumor cells compared to standard chemotherapeutics .
- Neurokinin-1 Receptor Antagonists : Compounds derived from this compound have been investigated for their ability to inhibit neurokinin-1 receptors, which play a role in pain and anxiety pathways .
Synthetic Applications
Synthetic Routes:
- The synthesis of this compound typically involves multi-step procedures under controlled conditions to ensure stability and yield of the desired products. These methods often utilize palladium-catalyzed reactions, which allow for efficient formation of complex structures .
Data Table 1: Summary of Synthetic Applications
Material Science
Potential Uses:
- The compound has been explored for creating new materials with unique properties, such as enhanced durability or specialized conductivity. Its chemical structure allows it to interact favorably with other materials, leading to innovative applications in polymer science and nanotechnology.
Environmental Chemistry
Research Directions:
Mechanism of Action
The mechanism of action of (3S)-3-(fluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
2-(fluoromethyl)piperidine: A similar compound with the fluoromethyl group at the 2-position instead of the 3-position.
N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness
(3S)-3-(fluoromethyl)piperidine;hydrochloride is unique due to the specific position of the fluoromethyl group and its stereochemistry. This configuration can result in distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
(3S)-3-(Fluoromethyl)piperidine;hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoromethyl group attached to the piperidine ring. This modification enhances its lipophilicity and may influence its interaction with biological targets. The hydrochloride salt form improves solubility and stability, making it suitable for various pharmacological applications.
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as a therapeutic agent.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For example, compounds similar to (3S)-3-(fluoromethyl)piperidine have shown cytotoxic effects against various cancer cell lines. In one study, a related piperidine compound demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Neuropharmacology
Piperidine derivatives are known to interact with neurotransmitter receptors, particularly G protein-coupled receptors (GPCRs). Research indicates that (3S)-3-(fluoromethyl)piperidine may modulate receptor activity, potentially influencing pathways related to neurodegenerative diseases . Its binding affinity at specific receptor sites suggests a role in developing treatments for conditions such as Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the fluoromethyl group via nucleophilic substitution or other fluorination techniques.
- Conversion to the hydrochloride salt form for enhanced solubility.
These methods are crucial for optimizing yield and purity, which directly impacts biological testing outcomes.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Showed significant cytotoxic effects against FaDu hypopharyngeal tumor cells. |
Study B | Neuropharmacology | Demonstrated modulation of GPCRs, suggesting potential for neuroprotective therapies. |
Study C | Binding Affinity | Evaluated interactions with NMDA receptors, indicating potential applications in treating neurological disorders. |
Properties
IUPAC Name |
(3S)-3-(fluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFBAHZLZNPGT-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.